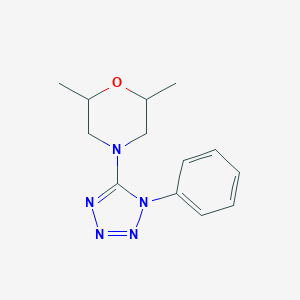
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a tetrazole-containing morpholine derivative that has been synthesized and studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine is not fully understood, but it is believed to act on the hypothalamus and pituitary gland, leading to an increase in the production of growth hormone. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine may also act on other receptors in the body, including those involved in gene expression and neurotransmitter regulation.
Biochemical and physiological effects:
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has been shown to have various biochemical and physiological effects. It has been shown to increase the production of growth hormone, leading to increased muscle mass and improved feed efficiency in animals. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for use in treating various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has several advantages when used in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and is generally well-tolerated in animals. However, 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has some limitations, including the lack of long-term safety data and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine research. One area of interest is its potential use in treating various diseases, including cancer and diabetes. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine may also have applications in the field of regenerative medicine, as it has been shown to increase the production of growth hormone. Further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine and its potential applications in various fields.
In conclusion, 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its effects on neurotransmitters, hormones, and gene expression, and has shown potential as a useful tool in various scientific research applications. While there are some limitations to its use, 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has several advantages and holds promise for future research.
Méthodes De Synthèse
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine can be synthesized through a multistep process that involves the reaction of morpholine with 2,6-dimethyl-4-bromoaniline, followed by the reaction with sodium azide and triethylamine to form the tetrazole ring. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has shown potential as a useful tool in various scientific research applications. It has been studied for its effects on neurotransmitters, hormones, and gene expression. 2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine has been shown to increase the production of growth hormone in animals, making it a potential candidate for use in the livestock industry. It has also been studied for its potential use in treating various diseases, including cancer and diabetes.
Propriétés
Nom du produit |
2,6-Dimethyl-4-(1-phenyltetrazol-5-yl)morpholine |
|---|---|
Formule moléculaire |
C13H17N5O |
Poids moléculaire |
259.31 g/mol |
Nom IUPAC |
2,6-dimethyl-4-(1-phenyltetrazol-5-yl)morpholine |
InChI |
InChI=1S/C13H17N5O/c1-10-8-17(9-11(2)19-10)13-14-15-16-18(13)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Clé InChI |
WFWCVRYBUMNICH-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2=NN=NN2C3=CC=CC=C3 |
SMILES canonique |
CC1CN(CC(O1)C)C2=NN=NN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B255756.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-isopropoxybenzamide](/img/structure/B255760.png)
![2-Methyl-5-[(4-methylphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B255763.png)

![3-((2-fluorobenzyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B255767.png)


![1-Amino-3-(4-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B255770.png)


![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B255783.png)


![2-naphthalen-1-yloxy-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B255790.png)